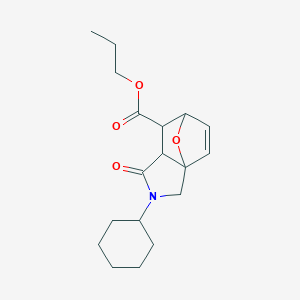
ethyl 6-amino-5-cyano-2-propyl-4-(4-pyridinyl)-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-amino-5-cyano-2-propyl-4-(4-pyridinyl)-4H-pyran-3-carboxylate is a synthetic organic compound that belongs to the pyran family. This compound is characterized by its complex structure, which includes a pyran ring, a pyridine ring, and various functional groups such as amino, cyano, and carboxylate. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-2-propyl-4-(4-pyridinyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method might include the condensation of ethyl acetoacetate with an appropriate aldehyde to form a pyran ring, followed by the introduction of the amino and cyano groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-amino-5-cyano-2-propyl-4-(4-pyridinyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyran or pyridine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of ethyl 6-amino-5-cyano-2-propyl-4-(4-pyridinyl)-4H-pyran-3-carboxylate would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to ethyl 6-amino-5-cyano-2-propyl-4-(4-pyridinyl)-4H-pyran-3-carboxylate include other pyran derivatives with different substituents. Examples might include:
- Ethyl 6-amino-5-cyano-2-methyl-4-(4-pyridinyl)-4H-pyran-3-carboxylate
- Ethyl 6-amino-5-cyano-2-ethyl-4-(4-pyridinyl)-4H-pyran-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties
Propriétés
Formule moléculaire |
C17H19N3O3 |
|---|---|
Poids moléculaire |
313.35g/mol |
Nom IUPAC |
ethyl 6-amino-5-cyano-2-propyl-4-pyridin-4-yl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C17H19N3O3/c1-3-5-13-15(17(21)22-4-2)14(11-6-8-20-9-7-11)12(10-18)16(19)23-13/h6-9,14H,3-5,19H2,1-2H3 |
Clé InChI |
PSMSNTXENJIYNO-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=NC=C2)C(=O)OCC |
SMILES canonique |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=NC=C2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorophenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide](/img/structure/B459040.png)


![4,8-Dimethyl-1,2,3,4-tetrahydrospiro[quinoline-2,1'-cycloheptane]](/img/structure/B459044.png)
![N-(2,5-dimethoxyphenyl)-2-(phenanthro[9,10-e][1,2,4]triazin-3-ylsulfanyl)acetamide](/img/structure/B459045.png)







![8-Chloro-4-(2-furyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B459062.png)
![8-Fluoro-4-(2-furyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B459063.png)
